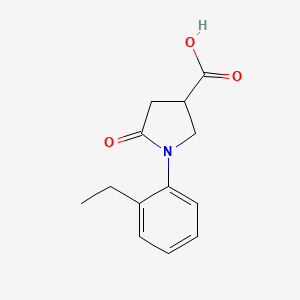

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-9-5-3-4-6-11(9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEHBRAXQVGPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388015 | |

| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63675-17-2 | |

| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" chemical properties

An In-depth Technical Guide to 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Research Applications

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound built upon the privileged pyrrolidinone scaffold. The pyrrolidine ring system is of significant interest in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space and stereochemical diversity.[1][2] This document delineates the core physicochemical properties, provides a detailed synthetic protocol and analytical characterization workflow, and situates the molecule within the broader context of drug discovery. By synthesizing data from established literature on analogous structures, this guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Pyrrolidinone Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone scaffold in drug discovery, valued for its ability to introduce sp³-hybridized complexity and stereochemical control into molecular design.[1][2] Its saturated, non-planar nature provides enhanced three-dimensional coverage compared to aromatic systems, a feature crucial for specific and high-affinity interactions with biological targets.[1] The pyrrolidine motif can improve key physicochemical properties, such as aqueous solubility, and the ring's nitrogen atom can serve as a critical hydrogen bond acceptor.[3]

This compound belongs to the pyrrolidin-2-one (or 5-oxopyrrolidine) class. This substructure, a cyclic amide or lactam, is present in numerous natural products and pharmacologically active agents.[4][5] The molecule of interest features three key functional domains:

-

The N-(2-ethylphenyl) Substituent: An aromatic group that imparts lipophilicity and offers sites for metabolic transformation. Its substitution pattern can profoundly influence target selectivity and pharmacokinetic profiles.

-

The 5-Oxopyrrolidine Core: A rigid, polar lactam structure that serves as the central scaffold.

-

The 3-Carboxylic Acid Group: A versatile functional handle that provides a key site for hydrogen bonding, salt formation, and further chemical modification into esters, amides, or other derivatives.

Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated a wide spectrum of biological activities, including analgesic, antihypoxic, antibacterial, and antiproliferative properties, marking this scaffold as a promising starting point for novel drug candidates.[6]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, analytical method development, and formulation.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 63675-17-2 | [7][8] |

| Molecular Formula | C₁₃H₁₅NO₃ | [8][9] |

| Molecular Weight | 233.26 g/mol | [8] |

| Physical Form | Solid | |

| Synonyms | 1-(2-Ethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid; 3-Pyrrolidinecarboxylic acid, 1-(2-ethylphenyl)-5-oxo- |

Table 2: Computed Physicochemical and Mass Spectrometry Data

| Property | Predicted Value | Source |

| XlogP | 1.3 | [9] |

| Monoisotopic Mass | 233.1052 Da | [9] |

| [M+H]⁺ (m/z) | 234.11248 | [9] |

| [M+Na]⁺ (m/z) | 256.09442 | [9] |

| [M-H]⁻ (m/z) | 232.09792 | [9] |

Synthesis and Purification Workflow

The synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids is reliably achieved through the cyclizing condensation of an appropriate aromatic amine with itaconic acid (2-methylenesuccinic acid).[6][10] This reaction proceeds via a tandem Michael addition of the amine to the activated alkene of itaconic acid, followed by an intramolecular nucleophilic attack of the nitrogen onto one of the carboxylic acid groups, leading to cyclization and dehydration to form the stable lactam ring.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound from commercially available starting materials. This protocol is based on established methods for analogous compounds.[10][11]

Materials:

-

Itaconic acid (1.0 eq)

-

2-Ethylaniline (0.95 eq)

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add itaconic acid (e.g., 6.5 g, 50 mmol) and deionized water (e.g., 16 mL).

-

Stir the mixture to achieve a suspension or partial solution.

-

Add 2-ethylaniline (e.g., 5.75 g, 47.5 mmol) to the flask.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours.

-

A precipitate will form. Collect the crude solid product by vacuum filtration.

-

Wash the filtered solid with cold water to remove any unreacted starting materials.

-

Dry the solid product under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure this compound.

Caption: Correlation of molecular structure with expected key spectroscopic data.

Research Context and Potential Applications

While specific biological data for this compound is not extensively published, the broader class of 1-aryl-5-oxopyrrolidine derivatives serves as a rich source of pharmacologically active compounds.

-

Antimicrobial and Anticancer Agents: Numerous studies have demonstrated that modifying the N-aryl substituent and derivatizing the C3-carboxylic acid leads to potent antimicrobial and anticancer agents. [10][11]For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show significant activity against Gram-positive pathogens, including multidrug-resistant strains. [10]Similarly, related compounds have shown promising anticancer activity. [11]The 2-ethylphenyl group of the title compound provides a lipophilic domain that could enhance cell membrane permeability, a key factor for both antimicrobial and anticancer efficacy.

-

Central Nervous System (CNS) Activity: The pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs (e.g., Piracetam), suggesting that this scaffold has the potential to cross the blood-brain barrier and exert effects on the CNS. Analgesic and antihypoxic effects have also been reported for this class of compounds. [6]

-

Scaffold for Further Derivatization: The C3-carboxylic acid is an ideal handle for creating compound libraries. Conversion to amides, esters, or hydrazides allows for systematic exploration of the structure-activity relationship (SAR). [12][13]For example, condensation with various aldehydes to form hydrazones has proven to be an effective strategy for discovering potent antibacterial agents. [12][14]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. Its synthesis is straightforward, and its structure can be unambiguously confirmed with standard analytical techniques. Grounded in the proven pharmacological relevance of the N-aryl-5-oxopyrrolidine scaffold, this compound represents a valuable starting point for developing novel therapeutics targeting a range of diseases, from bacterial infections to cancer. Further investigation into its biological activity and the exploration of its derivative space are warranted.

References

- P&S Chemicals. Product information, this compound.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- BLDpharm. 63675-17-2|this compound.

- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

- ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- CymitQuimica. This compound.

- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.

- PubChemLite. This compound (C13H15NO3).

- Korepanov, A. N., et al. (2006). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal.

- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.

- Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.

- Šiugždaitė, J., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules.

-

Kantminienė, K., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Online] Available at: [Link]

- Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules.

- PubMed. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

- MDPI. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pschemicals.com [pschemicals.com]

- 8. 63675-17-2|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a well-established privileged structure, and its derivatives have shown a wide range of biological activities.[1][2] This document delves into the molecular architecture of the title compound, outlines a robust synthetic protocol based on established methodologies for analogous structures, and provides a detailed projection of its spectroscopic characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring system is a cornerstone in the design of biologically active molecules, appearing in numerous natural products and synthetic drugs.[1] Its conformational flexibility, coupled with the ability to introduce diverse substituents, allows for the fine-tuning of physicochemical properties and pharmacological activity.[3] The 5-oxopyrrolidine-3-carboxylic acid core, in particular, presents a synthetically accessible scaffold with multiple points for functionalization, making it an attractive starting point for the development of novel therapeutic agents. Derivatives of this core have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties, highlighting the broad potential of this compound class.[1][4][5][6][7][8] This guide focuses specifically on the 1-(2-Ethylphenyl) substituted analogue, providing a detailed examination of its molecular structure and a practical framework for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a central five-membered lactam (pyrrolidinone) ring. The key structural features include:

-

A 5-oxopyrrolidine core: A five-membered ring containing a nitrogen atom and a carbonyl group, also known as a pyroglutamic acid derivative.

-

An N-aryl substituent: A 2-ethylphenyl group attached to the nitrogen atom of the pyrrolidine ring. The ortho-ethyl group introduces steric bulk and influences the rotational dynamics around the N-aryl bond.

-

A carboxylic acid moiety: A carboxyl group at the 3-position of the pyrrolidine ring, which serves as a key site for further chemical modifications.

The molecular formula for this compound is C13H15NO3, and its molecular weight is 233.26 g/mol .[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63675-17-2 | |

| Molecular Formula | C13H15NO3 | [9] |

| Molecular Weight | 233.26 g/mol | [9] |

| SMILES | CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O | [9] |

| InChI | InChI=1S/C13H15NO3/c1-2-9-5-3-4-6-11(9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) | [9] |

| Predicted XlogP | 1.3 | [9] |

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyl and carboxylic acid oxygens) suggests the potential for intermolecular interactions, influencing its solid-state structure and solubility.

Synthesis of this compound

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented and typically proceeds through a Michael addition followed by an intramolecular cyclization.[1][4][6] The most common and efficient method involves the reaction of itaconic acid with a primary amine. For the title compound, 2-ethylaniline serves as the amine precursor.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous compounds.[4][6]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.1 equivalents) to a suitable solvent (e.g., water or glacial acetic acid).

-

Addition of Amine: To the stirred suspension, add 2-ethylaniline (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water and then a small amount of a non-polar solvent like hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to a constant weight.

Causality of Experimental Choices:

-

Solvent: Water is an economical and environmentally friendly solvent for this reaction. Glacial acetic acid can also be used and may facilitate the reaction for less reactive anilines.

-

Reflux: The elevated temperature is necessary to overcome the activation energy for both the Michael addition and the subsequent intramolecular cyclization and dehydration to form the lactam ring.

-

Stoichiometry: A slight excess of itaconic acid is often used to ensure the complete consumption of the more valuable amine.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related compounds found in the literature.[4][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethylphenyl group and the pyrrolidine ring.

-

Aromatic Protons: A complex multiplet pattern between 7.2-7.5 ppm corresponding to the four protons on the benzene ring.

-

Pyrrolidine Ring Protons:

-

A multiplet for the proton at the C3 position (methine proton), likely in the range of 3.3-3.5 ppm.

-

Multiplets for the diastereotopic protons at the C4 position (methylene protons), expected between 2.6-2.8 ppm.

-

A multiplet for the protons at the C2 position (methylene protons adjacent to the nitrogen), expected between 3.8-4.0 ppm.

-

-

Ethyl Group Protons: A quartet for the methylene protons around 2.6-2.8 ppm and a triplet for the methyl protons around 1.2-1.4 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above 12 ppm.[10]

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid carbonyl (around 174 ppm) and one for the lactam carbonyl (around 172 ppm).[10]

-

Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm).

-

Pyrrolidine Ring Carbons: Signals for the three carbons of the pyrrolidine ring, typically in the range of 30-55 ppm.

-

Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups.

-

O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[11][12][13]

-

C=O Stretch: Two distinct carbonyl stretching bands are expected:

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic C-H | 7.2-7.5 ppm (multiplet) |

| Pyrrolidine C3-H | 3.3-3.5 ppm (multiplet) | |

| Pyrrolidine C4-H₂ | 2.6-2.8 ppm (multiplet) | |

| Pyrrolidine C2-H₂ | 3.8-4.0 ppm (multiplet) | |

| Ethyl -CH₂- | 2.6-2.8 ppm (quartet) | |

| Ethyl -CH₃ | 1.2-1.4 ppm (triplet) | |

| Carboxylic Acid -OH | >12 ppm (broad singlet) | |

| ¹³C NMR | Carboxylic Acid C=O | ~174 ppm |

| Lactam C=O | ~172 ppm | |

| IR | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |

| Carboxylic Acid C=O | 1710-1760 cm⁻¹ (strong) | |

| Lactam C=O | 1670-1690 cm⁻¹ (strong) |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (233.26 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[14]

Potential Applications in Drug Discovery

-

Antimicrobial and Antifungal Agents: Numerous studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit potent activity against a range of bacterial and fungal pathogens.[4][5][15][16][17] The lipophilic 2-ethylphenyl group may enhance cell membrane penetration, a desirable property for antimicrobial drug candidates.

-

Anticancer Agents: The pyrrolidinone core is a feature of several compounds with demonstrated cytotoxic activity against various cancer cell lines.[4][5][6][7][8]

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for the active sites of various enzymes, making this scaffold a promising starting point for the design of enzyme inhibitors.

Further derivatization of the carboxylic acid group into amides, esters, or hydrazones can be readily achieved, providing a diverse library of compounds for biological screening.[4][6][10]

Logical Framework for Further Development

Caption: A logical framework for the progression of the title compound in a drug discovery program.

Conclusion

This compound is a readily synthesizable heterocyclic compound built upon the privileged pyrrolidine scaffold. This guide has provided a comprehensive overview of its molecular structure, a detailed and scientifically grounded protocol for its synthesis, and a thorough prediction of its spectroscopic characteristics. The established biological potential of the 5-oxopyrrolidine-3-carboxylic acid core suggests that the title compound and its derivatives are valuable candidates for further investigation in various drug discovery programs. The information presented herein serves as a robust foundation for researchers and scientists to undertake the synthesis, characterization, and biological evaluation of this promising molecule.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevic, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3795. [Link]

-

Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Semantic Scholar. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. UCLA Chemistry. Retrieved from [Link]

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevic, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevic, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5005. [Link]

- Alternate processes for the preparation of pyrrolidine derivatives. (2019). Google Patents.

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevic, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. Retrieved from [Link]

-

Al-Harrasi, A., Ali, L., Hussain, J., Ahmed, M., Al-Rawahi, A., & Rehman, N. U. (2020). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevic, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Retrieved from [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevic, B., Kavaliauskas, P., & Mickevičius, V. (2025). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. ResearchGate. Retrieved from [Link]

-

Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]

-

Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Retrieved from [Link]

-

Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Retrieved from [Link]

- 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives. (n.d.). Google Patents.

-

5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives. (n.d.). European Patent Office. Retrieved from [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

IR Absorption Table. (n.d.). Retrieved from [Link]

-

mzCloud. (2016). 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 9. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

An In-Depth Technical Guide to 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-17-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural heart of numerous natural products and synthetic drugs.[1] Its conformational flexibility and the capacity for stereospecific functionalization make it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, yet underexplored, derivative: 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid . While detailed studies on this particular molecule are not abundant in public literature, its structural motifs suggest a rich potential for investigation. This document serves as a technical synthesis of established principles and field-proven methodologies, extrapolated to provide a comprehensive working guide for researchers venturing into the synthesis, characterization, and potential application of this compound. We will delve into the causality behind experimental choices, grounding our discussion in the broader context of N-aryl pyrrolidinone chemistry.

Section 1: Chemical Identity and Physicochemical Profile

This compound belongs to the class of N-aryl substituted pyroglutamic acid analogues. The introduction of the 2-ethylphenyl group at the N1 position imparts specific steric and electronic properties that can significantly influence its biological activity and pharmacokinetic profile compared to other N-aryl derivatives.

| Property | Value | Source |

| CAS Number | 63675-17-2 | N/A |

| Molecular Formula | C₁₃H₁₅NO₃ | PubChem |

| Molecular Weight | 233.26 g/mol | PubChem |

| Canonical SMILES | CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O | PubChem |

| InChI Key | GFEHBRAXQVGPQH-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 1.3 | PubChem |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs |

Note: Some properties are predicted or inferred based on structurally similar compounds due to the absence of specific experimental data for this exact molecule.

Section 2: Synthesis and Purification

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-established, most commonly proceeding via a Michael addition followed by an intramolecular amidation reaction between a primary amine and itaconic acid.[2][3] This approach is efficient and allows for significant diversity in the N-substituent.

Underlying Principle: The Amine-Itaconic Acid Reaction

The reaction is a one-pot synthesis that leverages the reactivity of both functional groups on the itaconic acid molecule. The primary amine, in this case, 2-ethylaniline, first acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl system of itaconic acid. This is followed by a cyclizing condensation reaction, where the amine attacks the second carboxylic acid group, eliminating water to form the stable five-membered lactam ring of the pyrrolidinone core. The reaction is typically driven to completion by heating.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[4][5]

Materials:

-

2-Ethylaniline (CAS 578-54-1)

-

Itaconic acid (CAS 97-65-4)

-

Deionized Water

-

Hydrochloric Acid (HCl), 5% solution

-

Sodium Hydroxide (NaOH), 5% solution

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylaniline (0.1 mol, 12.12 g) and itaconic acid (0.12 mol, 15.61 g).

-

Solvent Addition: Add 100 mL of deionized water to the flask. The choice of water as a solvent is economical, environmentally benign, and often provides good yields for this reaction.

-

Reflux: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 8-12 hours.

-

Work-up and Isolation:

-

After cooling to room temperature, a precipitate should form. If not, the volume can be reduced under vacuum.

-

Acidify the mixture to pH ~2 with 5% HCl to ensure the carboxylic acid is fully protonated and insoluble.

-

Filter the crude solid product using a Buchner funnel and wash with cold deionized water to remove unreacted itaconic acid and other water-soluble impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Alternatively, an acid-base purification can be performed. Dissolve the crude solid in 5% NaOH solution, filter to remove any insoluble impurities, and then re-precipitate the product by adding 5% HCl until the pH is acidic.

-

Filter the purified solid, wash with cold water, and dry under vacuum at 50-60°C.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Section 3: Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information about the chemical environment of protons. Expected signals for the core structure include multiplets for the CH₂ and CH protons of the pyrrolidinone ring, typically observed between 2.5 and 4.0 ppm.[5] The aromatic protons of the 2-ethylphenyl group would appear in the downfield region (around 7.0-7.5 ppm), and the ethyl group protons (a quartet and a triplet) would be in the upfield region. The carboxylic acid proton is expected as a broad singlet at a high chemical shift (>10 ppm).

-

¹³C NMR: This provides information on the carbon skeleton. Key expected signals include those for the two carbonyl carbons (one for the lactam and one for the carboxylic acid, >170 ppm), the aromatic carbons, and the aliphatic carbons of the pyrrolidinone and ethyl groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: Two strong absorption bands are expected for the two carbonyl groups. The lactam carbonyl typically appears around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl appears around 1700-1725 cm⁻¹.[6]

-

C-N stretch: This will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 234.1125.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic or trifluoroacetic acid) is a common starting point for method development. Purity is determined by the area percentage of the main peak.

Section 4: Potential Biological Activities and Research Directions

While no specific biological data has been published for this compound, the broader class of N-aryl pyrrolidinones has shown a remarkable range of activities, suggesting promising avenues for investigation.

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid exhibit significant activity against various bacterial and fungal pathogens.[5][7] The specific nature of the aryl substituent is critical for potency. The 2-ethylphenyl group could be explored for its potential to enhance activity against Gram-positive bacteria or drug-resistant fungal strains.

-

Anticancer Properties: The pyrrolidinone scaffold is present in several anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4] Future research could involve screening the title compound against a panel of human cancer cell lines to identify any potential antiproliferative effects.

-

Anti-inflammatory Activity: Some 5-oxopyrrolidine-3-carboxylic acid derivatives have been investigated as potential anti-inflammatory agents, showing promise in in-vitro assays.[8]

-

Antiviral Research: N-aryl pyrrolidinones have been identified as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing high potency against HIV-1.[9] This highlights a particularly exciting potential application for the title compound and its derivatives.

-

Analgesic and Antihypoxic Effects: Studies have shown that 1-substituted 5-oxopyrrolidine-3-carboxylic acids can possess analgesic and antihypoxic properties, with aromatic substituents often enhancing the analgesic effect.[2]

Logical Pathway for Preliminary Screening

Caption: A logical screening cascade for novel pyrrolidinone compounds.

Section 5: Safety and Handling

Disclaimer: No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on the known hazards of the starting materials and general principles of laboratory safety for new chemical entities.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Starting Material Hazards:

-

Fire Safety: The compound is expected to be a combustible solid. Use standard fire extinguishers such as dry chemical, CO₂, or water spray.[11]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a molecule of significant, yet largely untapped, potential. Built upon the robust and versatile pyrrolidinone scaffold, its specific N-aryl substitution offers a unique entry point for novel drug discovery efforts. This guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and potential biological evaluation. By leveraging established methodologies and understanding the structure-activity relationships of related compounds, researchers are well-equipped to explore the therapeutic promise held within this intriguing chemical entity.

References

-

Stadler, L. P. et al. (2006). Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(13), 3430-3433. Available at: [Link]

-

Ahmad, M. et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity, 29(2), 1851-1893. Available at: [Link]

-

ResearchGate. (n.d.). Biologically active N-arylated pyrrolidine derivatives. Available at: [Link]

-

Kucharova, L. et al. (2000). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 34, 293-295. Available at: [Link]

-

Krikštaponis, K. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3865. Available at: [Link]

-

MBL International Corporation. (2016). Safety Data Sheet. Available at: [Link]

-

Krikštaponis, K. et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]

-

Mickevicius, V. et al. (2005). Synthesis of 1‐{[(Aryl‐5‐oxopyrrolidin‐3‐yl)carbonyl] ‐amino}‐5‐oxopyrrolidine‐3‐carboxylic Acids. ChemInform, 36(26). Available at: [Link]

-

Mickevicius, V. et al. (2005). Synthesis of 1-{[(Aryl5-oxopyrrolidin-3-yl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic Acids. Available at: [Link]

-

Li Petri, G. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

-

Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Pharmazie, 54(8), 575-579. Available at: [Link]

-

Mickevičius, V. et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2445. Available at: [Link]

-

Krikštaponis, K. et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]

-

National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid. Available at: [Link]

-

Patel, D. et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 11(4), 1835-1843. Available at: [Link]

-

PubChem. (n.d.). 2-Ethylaniline. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Ethylaniline | C8H11N | CID 11357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry and drug development.[1] The precise structural elucidation and confirmation of purity for such molecules are paramount, relying heavily on modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. As a self-validating system, the protocols and data interpretation presented herein are grounded in established principles and supported by data from analogous structures, ensuring a high degree of scientific integrity for researchers and drug development professionals.

While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives to provide a robust and predictive framework for its spectroscopic characterization.[2][3]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The key structural features of this compound that will manifest in its NMR and IR spectra are the N-substituted pyrrolidinone (a five-membered lactam) ring, a carboxylic acid functional group, and a 1,2-disubstituted (ortho) aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.[4] DMSO-d6 is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation : Record spectra on a 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition : Acquire proton NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

13C NMR Acquisition : Acquire carbon NMR spectra with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.[4]

1H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| COOH | ~12.0-13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2][5] |

| Aromatic (HAr) | ~7.2-7.5 | Multiplet | 4H | Protons on the ethylphenyl group will appear in the aromatic region. The ortho-substitution pattern will lead to a complex multiplet. |

| Pyrrolidinone (CH-COOH) | ~3.8-4.2 | Multiplet | 1H | This methine proton is adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, resulting in a downfield shift.[2][3] |

| Pyrrolidinone (N-CH2) | ~3.6-4.0 | Multiplet | 2H | These diastereotopic protons are adjacent to the nitrogen atom of the lactam and will likely appear as a complex multiplet.[2][3] |

| Pyrrolidinone (CH2-CO) | ~2.7-3.0 | Multiplet | 2H | These diastereotopic protons are alpha to the lactam carbonyl group, causing a downfield shift.[2][6] |

| Ethyl (CH2) | ~2.6-2.8 | Quartet | 2H | The methylene protons of the ethyl group are deshielded by the aromatic ring and will be split into a quartet by the adjacent methyl group. |

| Ethyl (CH3) | ~1.2-1.4 | Triplet | 3H | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene group. |

13C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Lactam (C=O) | ~172-175 | The carbonyl carbon of the five-membered lactam is significantly deshielded.[2][3] |

| Carboxylic Acid (C=O) | ~172-175 | The carbonyl carbon of the carboxylic acid appears in a similar region to the lactam carbonyl.[2][3] |

| Aromatic (CAr-N) | ~138-142 | The aromatic carbon directly attached to the nitrogen is deshielded. |

| Aromatic (CAr-Et) | ~135-138 | The aromatic carbon bearing the ethyl group will also be in the downfield region of the aromatic carbons. |

| Aromatic (CHAr) | ~125-130 | The remaining four aromatic carbons will resonate in this typical range. |

| Pyrrolidinone (CH-COOH) | ~50-55 | This carbon is attached to the nitrogen and the carboxylic acid group.[2][3] |

| Pyrrolidinone (N-CH2) | ~35-40 | This carbon is adjacent to the nitrogen atom.[2][3] |

| Pyrrolidinone (CH2-CO) | ~33-38 | This carbon is alpha to the lactam carbonyl.[2][3] |

| Ethyl (CH2) | ~24-28 | The methylene carbon of the ethyl group. |

| Ethyl (CH3) | ~14-16 | The terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Sample Preparation

-

Sample Preparation : The spectrum can be obtained using a Potassium Bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm-1.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the carboxylic acid and lactam functionalities.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity | Rationale |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong | This very broad and characteristic band is due to the hydrogen-bonded O-H group of the carboxylic acid dimer.[5][7] |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Stretching vibrations of the C-H bonds in the pyrrolidinone ring and the ethyl group.[8] |

| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong | The carbonyl stretch of the carboxylic acid is a very strong and sharp absorption.[5][9] |

| C=O Stretch (Lactam) | 1690-1650 | Strong | The carbonyl of the five-membered lactam ring typically absorbs at a lower frequency than an acyclic amide due to ring strain.[10] |

| C=C Stretch (Aromatic) | 1600-1450 | Medium | Benzene ring stretching vibrations. |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong | The stretching vibration of the C-O single bond in the carboxylic acid.[7][11] |

Data Interpretation and Structural Confirmation Workflow

The combined analysis of NMR and IR data provides a powerful method for unambiguous structure confirmation.

Caption: Workflow for structural confirmation using spectroscopic data.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H NMR, 13C NMR, and IR spectroscopic data for this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, researchers, scientists, and drug development professionals can confidently interpret experimental data for this molecule and its derivatives. The outlined protocols and expected spectral features serve as a robust framework for quality control, reaction monitoring, and structural elucidation in the synthesis and application of this important class of compounds.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Retrieved from [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Retrieved from [Link]

-

Castedo, L., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301. Retrieved from [Link]

-

Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. Retrieved from [Link]

-

Morcillo, J., et al. (1993). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 295, 139-151. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

ResearchGate. (2025, August 9). FTIR study of five complex ?-lactam molecules. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H15NO3). Retrieved from [Link]

-

MDPI. (2025, August 21). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Retrieved from [Link]

-

Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Retrieved from [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (2), 18-24. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubMed Central. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility Profile of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical physicochemical properties of the molecule, and presents detailed, field-proven methodologies for experimentally determining its solubility. The protocols described herein are intended to be self-validating, providing a robust framework for generating reliable and reproducible solubility data.

Introduction to this compound

This compound is a synthetic organic compound featuring a pyrrolidinone ring substituted with an ethylphenyl group at the nitrogen atom and a carboxylic acid at the 3-position.[1][2] The presence of both a lipophilic ethylphenyl group and a polar carboxylic acid moiety suggests that this molecule will exhibit pH-dependent solubility and varying solubility in organic solvents of different polarities.

Physicochemical Properties

A foundational understanding of the molecule's physicochemical properties is crucial for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C13H15NO3 | [1][2] |

| Molecular Weight | 233.26 g/mol | [2] |

| CAS Number | 63675-17-2 | [2] |

| Predicted XlogP | 1.3 | [1] |

The predicted XlogP value of 1.3 indicates a moderate level of lipophilicity, suggesting that the compound may have limited aqueous solubility, particularly at a low pH where the carboxylic acid is protonated.[1] The presence of hydrogen bond donors and acceptors in the carboxylic acid and lactam groups will influence its interaction with protic and aprotic solvents.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The key determinants of its solubility are the carboxylic acid group, the lactam ring, and the ethylphenyl substituent.

The Influence of pH on Aqueous Solubility

The carboxylic acid moiety is the primary driver of the pH-dependent aqueous solubility of this compound.[3] At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which is less soluble in water. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble due to its ionic nature. This relationship is a critical consideration in designing experiments and formulating this compound for biological systems.[3][4]

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the principle of "like dissolves like." The ethylphenyl group imparts a nonpolar character to the molecule, suggesting solubility in nonpolar solvents. Conversely, the carboxylic acid and lactam groups can engage in hydrogen bonding, indicating potential solubility in polar aprotic and protic solvents. The overall solubility in a given organic solvent will be a balance of these competing interactions.

Experimental Determination of Solubility

A comprehensive understanding of a compound's solubility requires empirical measurement. The following sections detail robust protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and in a specific solvent.[5][6] The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended to remove any remaining solid.

-

-

Quantification:

-

Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in µg/mL or mg/L.

-

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Visual Inspection: Confirm the presence of excess solid throughout the experiment.

-

Time to Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Multiple Replicates: Perform the experiment in at least triplicate to assess the precision of the measurement.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often prepared by diluting a concentrated stock solution in an organic solvent (typically DMSO) into an aqueous buffer.[7][9] This is a high-throughput method commonly used in early drug discovery.[8]

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Serial Dilution:

-

Add a small volume of the DMSO stock solution to a series of aqueous buffers with varying pH values in a microplate format. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 25°C) for a short period, typically 1-2 hours, with gentle shaking.[8]

-

-

Precipitation Detection:

-

Measure the amount of precipitate formed using nephelometry (light scattering), turbidimetry, or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.[8]

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

-

The use of DMSO as a co-solvent is a pragmatic choice for high-throughput screening due to its ability to dissolve a wide range of compounds. However, it is crucial to acknowledge that the presence of DMSO can artificially inflate the measured solubility compared to the true thermodynamic solubility. Therefore, kinetic solubility data should be interpreted as an estimate and is most useful for ranking compounds.

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the solubility data, it is recommended to present the results in a tabular format.

Table 1: Anticipated Solubility Profile of this compound

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate Buffer | 2.0 | 25 | To be determined | Thermodynamic |

| Phosphate Buffer | 7.4 | 25 | To be determined | Thermodynamic |

| Phosphate Buffer | 9.0 | 25 | To be determined | Thermodynamic |

| Water | N/A | 25 | To be determined | Thermodynamic |

| Methanol | N/A | 25 | To be determined | Thermodynamic |

| Acetonitrile | N/A | 25 | To be determined | Thermodynamic |

| Dichloromethane | N/A | 25 | To be determined | Thermodynamic |

| Phosphate Buffer | 7.4 | 25 | To be determined | Kinetic |

Conclusion

The solubility of this compound is a critical parameter that will influence its behavior in both chemical and biological systems. This guide provides a robust framework for its characterization. The molecule's structure, with its carboxylic acid and ethylphenyl groups, suggests a pH-dependent aqueous solubility and a varied solubility profile in organic solvents. The detailed protocols for thermodynamic and kinetic solubility determination presented here offer a reliable means of empirically defining these properties. The resulting data will be invaluable for guiding formulation development, interpreting biological assay results, and advancing the overall understanding of this compound.

References

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. 63675-17-2|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. asianpubs.org [asianpubs.org]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Predictive and Investigative Guide to the Potential Biological Activity of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 63675-17-2). While direct experimental data for this specific molecule is not yet available in published literature, its core structure, the N-aryl-5-oxopyrrolidine-3-carboxylic acid, represents a "privileged scaffold" in medicinal chemistry. Such scaffolds are known to interact with a wide range of biological targets. This document synthesizes existing research on structurally analogous compounds to build a robust, evidence-based case for its potential therapeutic applications. We hypothesize that this compound is a prime candidate for investigation as an anti-inflammatory, antimicrobial, and anticancer agent. To empower researchers, this guide provides detailed, step-by-step protocols for the synthesis, characterization, and a comprehensive in vitro screening cascade to validate these hypotheses. The causality behind each experimental design is explained, providing a logical framework for its inclusion in drug discovery programs.

Part 1: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Foundation for Discovery

The Pyrrolidinone Core: A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone of modern drug discovery, prized for its unique stereochemical and physicochemical properties.[1] Unlike flat aromatic rings, the sp3-hybridized carbons of the pyrrolidine scaffold provide a non-planar, three-dimensional structure that can more effectively explore the pharmacophore space of biological targets.[1] The incorporation of a lactam (a cyclic amide) to form the 2-pyrrolidinone (or 5-oxopyrrolidine) moiety, combined with a carboxylic acid at the 3-position, creates a rigid structure with strategically placed hydrogen bond donors and acceptors. This arrangement is highly conducive to forming specific, high-affinity interactions with enzyme active sites and protein receptors.

Derivatives of this core have demonstrated a vast spectrum of biological activities, including analgesic, antihypoxic, anticancer, and antibacterial properties.[2][3] The true versatility of the scaffold is unlocked through substitution at the N-1 position. Attaching an aryl group, as in the case of our target molecule, provides a vector for modulating properties such as lipophilicity, electronic effects, and steric bulk, which are critical determinants of pharmacological activity and selectivity.[4][5]

Physicochemical Profile: this compound

Understanding the fundamental properties of the target compound is the first step in predicting its biological behavior. The key physicochemical parameters are summarized below.

| Property | Value | Source |

| CAS Number | 63675-17-2 | [6] |

| Molecular Formula | C13H15NO3 | [7] |

| Molecular Weight | 233.26 g/mol | |

| InChIKey | GFEHBRAXQVGPQH-UHFFFAOYSA-N | [7] |

| Predicted XlogP | 1.3 | [7][8] |

| Appearance | Solid (Predicted) |

The predicted XlogP value of 1.3 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, allowing for a balance between aqueous solubility and the ability to cross cellular membranes.

Rationale for Investigation: The Critical Role of the N-(2-Ethylphenyl) Group

The choice of the substituent at the N-1 position is not arbitrary; it is the primary handle for tuning the compound's biological profile. Structure-activity relationship (SAR) studies on related pyrrolidinone series have consistently shown that modifications to the N-aryl ring dictate both potency and target selectivity.[1][4]

For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, small, lipophilic substituents on the terminal phenyl group were found to be preferable for optimal potency.[4] The ortho-ethyl group on our target molecule fits this description perfectly. It introduces lipophilicity and steric bulk directly adjacent to the point of connection with the pyrrolidinone core, which can influence the dihedral angle between the phenyl ring and the lactam plane. This conformational restriction can be key to achieving selective binding to a specific protein target over others. Therefore, the N-(2-ethylphenyl) moiety provides a strong rationale for prioritizing this compound for screening in assays where such features are known to be beneficial.

Part 2: Hypothesized Biological Activities and Supporting Evidence

Based on extensive analysis of the literature for the 5-oxopyrrolidine-3-carboxylic acid scaffold and its N-aryl derivatives, we propose three primary avenues for investigation.

Potential as an Anti-inflammatory Agent

Hypothesis: The target compound may exhibit anti-inflammatory properties through the inhibition of key enzymes in inflammatory pathways, such as N-acylethanolamine acid amidase (NAAA) or matrix metalloproteinases (MMPs).

Supporting Evidence:

-

NAAA Inhibition: NAAA is a key enzyme that degrades the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibiting NAAA restores PEA levels, offering therapeutic benefits.[4] SAR studies on pyrrolidine-based NAAA inhibitors revealed that the nature of the N-aryl substituent is a critical determinant of activity.[4] The lipophilic nature of the 2-ethylphenyl group aligns well with the SAR data that suggests such features are favorable for potency.

-

MMP Inhibition: A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to be promising inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in inflammation and cancer metastasis.[9] This precedent strongly suggests that the core scaffold is suitable for targeting these enzymes.

Potential as an Antimicrobial Agent

Hypothesis: this compound may possess antibacterial activity, particularly against Gram-positive pathogens.

Supporting Evidence:

-

Numerous studies have demonstrated the potent antimicrobial effects of N-aryl-5-oxopyrrolidine derivatives. A series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile.[10]

-

Similarly, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as promising scaffolds against disease-causing bacteria.[11][12] Certain hydrazone derivatives from this class showed very strong inhibition of S. aureus (MIC of 3.9 μg/mL) and were effective at disrupting bacterial biofilms.[11][12] While our target compound lacks the 2-hydroxy group, which may be involved in binding, the core scaffold's inherent activity and the influence of the N-aryl group warrant investigation.

Potential as an Anticancer Agent

Hypothesis: The compound may exhibit cytotoxic activity against various human cancer cell lines.

Supporting Evidence:

-

The pyrrolidinone scaffold is a common feature in anticancer agents.[3] Research has shown that derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid possess potent anticancer activity against A549 human lung adenocarcinoma cells.[3][13]

-

The same study that identified antimicrobial activity for 1-(2-hydroxyphenyl) derivatives also characterized their anticancer potential, demonstrating the dual-activity profile of this chemical class.[10] The structural similarity of our target molecule makes it a compelling candidate for anticancer screening.

Part 3: A Proposed Research Program & Experimental Protocols

To validate the hypotheses outlined above, a structured, phase-gated research plan is essential. This section details the necessary synthetic and screening protocols.

Synthesis and Characterization Workflow

The initial step is the reliable synthesis and rigorous characterization of the target compound. The most direct route is the condensation of 2-ethylaniline with itaconic acid.[2][14]

Caption: Workflow for synthesis and characterization of the target compound.

Protocol 3.1: Synthesis of this compound

-